molecular formula C12H18N2 B154100 (S)-1-Benzyl-3-methylpiperazine CAS No. 132871-12-6

(S)-1-Benzyl-3-methylpiperazine

Cat. No. B154100
M. Wt: 190.28 g/mol
InChI Key: QOFUDSPYJDXBOF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Benzyl-3-methylpiperazine is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to a family of piperazine derivatives that have been explored for their conformational behavior, chiral solvating abilities, and interactions with central nervous system receptors.

Synthesis Analysis

The synthesis of related piperazine derivatives has been described in the literature. For instance, a novel three-step synthesis starting from the methyl ester of (S)-serine was used to create 4-substituted-(1-benzylpiperazin-2-yl)methanols, which were then transformed into chiral, non-racemic bicyclic lactams with potential interactions with central nervous system receptors . This indicates that the synthesis of (S)-1-Benzyl-3-methylpiperazine could potentially follow a similar pathway, utilizing amino acid derivatives and subsequent chemical transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray crystallography. For example, N4-methylation of certain piperazine-2,5-diones was found to change their conformation from folded to extended, as revealed by crystallography and NMR spectroscopy . This suggests that the molecular structure of (S)-1-Benzyl-3-methylpiperazine could also exhibit interesting conformational characteristics that could be studied using similar methods.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be quite varied. In the context of chiral solvating properties, (S)-1-benzyl-6-methylpiperazine-2,5-dione was shown to form diastereomeric hydrogen-bonded associates with various compounds, which was studied using NMR techniques . This indicates that (S)-1-Benzyl-3-methylpiperazine may also participate in hydrogen bonding and could potentially be used as a chiral solvating agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure. For instance, the crystal structure of a related compound, 1-(4-benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione, showed extensive hydrogen bonding and π-interactions contributing to crystal stabilization . This suggests that (S)-1-Benzyl-3-methylpiperazine may also have a solid-state structure stabilized by similar interactions, which could affect its physical properties such as solubility and melting point.

Scientific Research Applications

  • Chiral Solvating Properties :

    • (S)-1-Benzyl-3-methylpiperazine has been studied for its chiral solvating properties, particularly in the context of NMR spectroscopy. It forms diastereomeric hydrogen-bonded associates with certain compounds, influencing the 1H and 13C NMR spectra, indicating potential use as a chiral solvating agent in NMR spectroscopy (Wagger et al., 2007).
    • Another study found that closely related diketopiperazines, including (S)-1-Benzyl-3-methylpiperazine, showed varying degrees of chiral solvating properties for racemic α-amino acid derivatives in NMR spectroscopy, again indicating their usefulness in determining enantiomer composition (Malavašič et al., 2008).
  • Synthesis Processes :

    • The compound has been used in the synthesis of various derivatives. For example, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, was developed using direct reductive alkylation of 1-methylpiperazine, where variants of benzyl derivatives were synthesized with high yields (Koroleva et al., 2012).
  • Other Applications :

    • In a different context, the compound's derivatives have been studied for their potential pharmacological properties. For instance, N-benzylpiperazino derivatives of [1]benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-one and its 5-methyl homologue were evaluated for H1-antihistamine activity and mast cell stabilizing properties, showing significant potential in pharmacological applications (Buckle et al., 1986).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas for further research. This could include potential new synthesis methods, uses, or investigations into its properties.


For a specific compound like “(S)-1-Benzyl-3-methylpiperazine”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they would be the best place to start. You could also try using academic search engines like Google Scholar. If you’re affiliated with a university, you might have access to additional resources through your institution’s library.


properties

IUPAC Name

(3S)-1-benzyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFUDSPYJDXBOF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426105
Record name (S)-1-Benzyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl-3-methylpiperazine

CAS RN

132871-12-6
Record name (S)-1-Benzyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-benzyl-3R-methylpiperazine-2-one (XX, 4.36 g), lithium aluminum hydride (LAH, 2.33 g) and THF (125 ml) is heated at reflux for 16 hr. After cooling to 20°-25°, the mixture is quenched slowly with water (2.3 ml), sodium hydroxide (10%, 3.5 ml) and water (5.7 ml). The residue is diluted with ether (100 ml) and is stirred for 1 hr. The solids are filtered and washed successively with ether, methylene chloride and ether. The combined filtrates are dried over potassium carbonate, filtered and concentrated to give 1-benzyl-(3R)-methylpiperazine (XXI), sufficiently pure to be carried on crude, NMR (CDCl3) 7.2-7.4, 3.49, 2.7-3.0, 1.95-2.1, 166, 1.3-1.7 and 1.01 δ.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 500 ml of ice cooled methyl ethyl ketone, 126.5 g (1 mol) of benzyl chloride, 100 g (1 mol) of 2-methylpiperazine, 138 g (1 mol) of anhydrous K2CO3 and 2 g of NaI are added. The mixture is stirred at the reflux temperature for 2 hours, then cooled to room temperature; K2CO3 is filtered off and the solvent evaporated. The residue is dissolved in diluted NaOH, extracted with some ethyl ether, washed with water, dried over Na2SO4 and the solvent is evaporated off to provide 55 g of 1-benzyl-3-methylpiperazine. B.p. 140°-150° C./20-25 mmHg.
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Benzyl-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
(S)-1-Benzyl-3-methylpiperazine
Reactant of Route 3
Reactant of Route 3
(S)-1-Benzyl-3-methylpiperazine
Reactant of Route 4
Reactant of Route 4
(S)-1-Benzyl-3-methylpiperazine
Reactant of Route 5
Reactant of Route 5
(S)-1-Benzyl-3-methylpiperazine
Reactant of Route 6
(S)-1-Benzyl-3-methylpiperazine

Citations

For This Compound
6
Citations
Č Malavašič, J Wagger, B Stanovnik, J Svete - Tetrahedron: Asymmetry, 2008 - Elsevier
Three closely related diketopiperazines, (S)-1-benzyl-6-methylpiperazine-2,5-dione (S)-1a, (S)-1-benzyl-3-methylpiperazine-2,5-dione (S)-1b, and (S)-6-methyl-1-(pentafluorobenzyl)…
Number of citations: 12 www.sciencedirect.com
AM Saab, M Dobmeier, B Koenig, E Fabri… - Anticancer …, 2013 - ar.iiarjournals.org
Five piperazine derivatives (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (A), (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (B), (S)-1-benzyl-3 methylpiperazine-2,5-…
Number of citations: 7 ar.iiarjournals.org
P Maity, B König - Organic letters, 2008 - ACS Publications
The terphenyl structure has been proven to be an ideal scaffold mimicking side-chain functionalities of peptidic α-helices. The synthesis of 1,4-dipiperazino benzenes, using stepwise …
Number of citations: 92 pubs.acs.org
V Harish, M Periasamy - Tetrahedron: Asymmetry, 2017 - Elsevier
Enantiomerically pure (3S,7R,8aS)-3-phenyloctahydropyrrolo[1,2-a]pyrazine-7-ol, (3S,7R,8aS)-3-methyl octahydropyrrolo[1,2-a]pyrazine-7-ol, (3S,7R,8aS)-3-isopropyloctahydropyrrolo[…
Number of citations: 8 www.sciencedirect.com
F Balzano, G Uccello-Barretta, F Aiello - Chiral analysis, 2018 - Elsevier
This chapter will focus on the use of chiral solvating agents (CSAs) for the detection and quantification of enantiomeric substrates by nuclear magnetic resonance spectroscopy, with the …
Number of citations: 17 www.sciencedirect.com
B Liu, GY Xu, CH Yang, XH Wu… - Synthetic communications, 2004 - Taylor & Francis
A concise and efficient synthesis of (R)‐ and (S)‐2‐methylpiperazine in only five steps from (D)‐ and (L)‐alanine is described. The key step is reaction of benzylamine with a bifunctional …
Number of citations: 8 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.